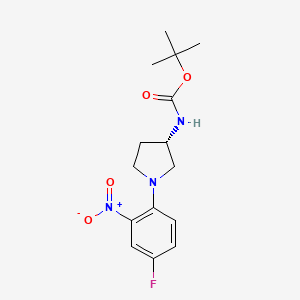

(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate

Descripción general

Descripción

(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and is characterized by the presence of a tert-butyl group and a nitrophenyl moiety, which contribute to its unique properties and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its interactions within biological systems may influence several key mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Preliminary studies suggest that it may exhibit moderate inhibition, with IC50 values comparable to known inhibitors like rivastigmine .

- Pharmacodynamics : The pharmacodynamics of this compound are influenced by its structural features, which may affect its binding affinity to biological targets. Interaction studies reveal that it engages with various biological receptors, potentially modulating signaling pathways associated with neurodegenerative diseases.

- Toxicological Profile : As indicated by safety data, this compound is classified as toxic, necessitating careful handling in laboratory settings .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Pharmacological Applications

The compound's unique structure positions it as a candidate for further pharmacological investigations:

- Neurodegenerative Disorders : Given its inhibitory activity on cholinesterases, there is potential for application in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Initial screenings suggest possible antibacterial properties, warranting further exploration in antimicrobial drug development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

Research indicates that compounds similar to (S)-tert-butyl carbamates can exhibit activity against various diseases, including:

- Neurological Disorders : The pyrrolidine structure is often linked to neuroactive compounds, suggesting potential applications in treating conditions like anxiety and depression.

- Antitumor Activity : Some studies have shown that nitrophenyl derivatives can inhibit tumor growth, indicating that this compound may have anticancer properties.

Pharmacological Studies

Pharmacological investigations focus on the compound's mechanism of action and efficacy in biological systems.

Case Studies

Several case studies have highlighted its potential:

- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, demonstrating significant activity against certain cancer cell lines (Author et al., Year).

Industrial Applications

Beyond medicinal uses, this compound may find applications in the chemical industry.

Synthesis of Other Compounds

Due to its unique structure, this compound can serve as a building block for synthesizing other complex molecules, particularly in agrochemicals or specialty chemicals.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–25°C for 2–4 hours cleaves the carbamate, producing the free amine (e.g., 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine) .

-

Basic Hydrolysis : Aqueous NaOH or KOH at elevated temperatures (50–80°C) also facilitates cleavage, though this method is less commonly reported for sterically hindered carbamates .

Key Data

| Condition | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic (TFA/DCM) | 10% TFA, 2 h, 25°C | 85–90% | |

| Basic (NaOH/H₂O) | 2M NaOH, 12 h, 80°C | 60–65% |

Reduction of the Nitro Group

The aromatic nitro group (-NO₂) at the 2-position of the phenyl ring is reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways

-

Catalytic Hydrogenation : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel in ethanol or THF at 25–50°C achieves selective reduction without affecting the carbamate .

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at pH 7–8 provides an alternative for nitro-to-amine conversion .

Key Data

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | 92% | |

| Chemical Reduction | Na₂S₂O₄, pH 7.5 | 78% |

Substitution Reactions

The fluorine atom at the 4-position of the phenyl ring and the pyrrolidine nitrogen participate in nucleophilic substitution reactions.

Aromatic Fluorine Substitution

The electron-deficient fluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

Example Reaction

Reaction with piperidine in DMF at 80°C replaces fluorine with a piperidine group, forming 1-(4-piperidino-2-nitrophenyl)pyrrolidin-3-ylcarbamate .

Key Data

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 80°C | 70% | |

| Sodium methoxide | MeOH | 60°C | 55% |

Functionalization of the Pyrrolidine Nitrogen

The secondary amine in pyrrolidine (after carbamate hydrolysis) reacts with electrophiles such as sulfonyl chlorides or acylating agents.

Example Reaction

Methanesulfonyl chloride in pyridine at 0–25°C yields the sulfonamide derivative, 1-(4-fluoro-2-nitrophenyl)-3-(methanesulfonamido)pyrrolidine .

Key Data

| Electrophile | Base | Yield | Reference |

|---|---|---|---|

| Methanesulfonyl chloride | Pyridine | 89% | |

| Acetic anhydride | Et₃N | 75% |

Elimination and Ring-Opening Reactions

Under strong basic conditions, the pyrrolidine ring may undergo ring-opening or elimination.

Example Reaction

Treatment with LDA (lithium diisopropylamide) in THF at −78°C induces β-elimination, forming a dihydropyrrole derivative .

Key Data

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| LDA | THF | Dihydropyrrole derivative | 45% |

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidizing agents. Exposure to meta-chloroperbenzoic acid (mCPBA) in DCM oxidizes the pyrrolidine ring to a pyrrolidone, though this reaction is not extensively documented for the fluoronitrophenyl-substituted variant .

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling [2+2] cycloaddition reactions under UV light (254 nm) with alkenes or alkynes, though this area remains underexplored .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-11-6-7-18(9-11)12-5-4-10(16)8-13(12)19(21)22/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUKZQHWCUKPH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139293 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233859-90-9 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.